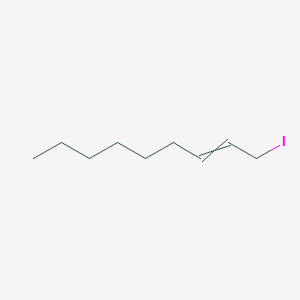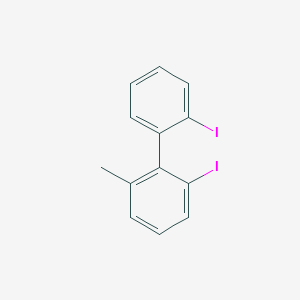
2,2'-Diiodo-6-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diiodo-6-methyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two iodine atoms and a methyl group attached to the biphenyl core. Biphenyl compounds consist of two benzene rings connected at the 1,1’ positions. These compounds are significant in organic chemistry due to their structural versatility and wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-6-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 2-iodo-6-methylbiphenyl with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Electrophilic Substitution: Another approach involves the direct iodination of 6-methylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2,2’-Diiodo-6-methyl-1,1’-biphenyl may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Diiodo-6-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substituted Biphenyls: Formed through substitution reactions.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
2,2’-Diiodo-6-methyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Diiodo-6-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atoms and methyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2’-Diiodo-6-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2-Iodobiphenyl: Similar in structure but lacks the second iodine and methyl group, leading to different reactivity and applications.
2,2’-Diiodobiphenyl:
6-Methylbiphenyl: Lacks the iodine atoms, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
64472-39-5 |
|---|---|
Formule moléculaire |
C13H10I2 |
Poids moléculaire |
420.03 g/mol |
Nom IUPAC |
1-iodo-2-(2-iodophenyl)-3-methylbenzene |
InChI |
InChI=1S/C13H10I2/c1-9-5-4-8-12(15)13(9)10-6-2-3-7-11(10)14/h2-8H,1H3 |
Clé InChI |
IMRAVQSMJOEBDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)I)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
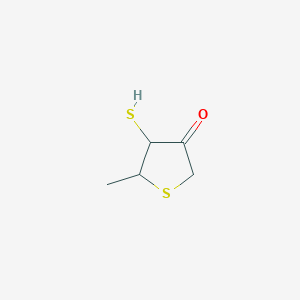


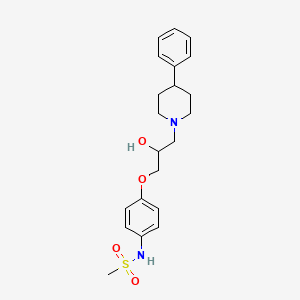
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

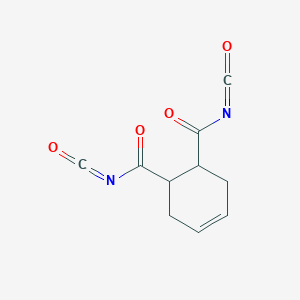
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
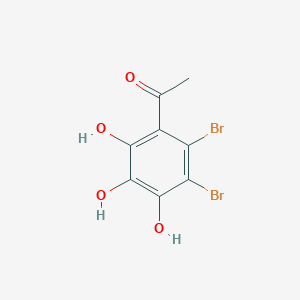
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
